molecular formula C9H16N2O2 B13513603 tert-Butyl (2-cyanoethyl)glycinate

tert-Butyl (2-cyanoethyl)glycinate

Cat. No.: B13513603
M. Wt: 184.24 g/mol
InChI Key: VLBNGYXJKVBUGX-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanoethyl)glycinate is a glycine derivative featuring a tert-butyl ester and a 2-cyanoethyl substituent. Glycine esters, such as this compound, are widely utilized in organic and pharmaceutical chemistry as intermediates or protected forms of amino acids. The tert-butyl group provides steric bulk and stability, while the cyanoethyl moiety introduces a reactive nitrile group capable of participating in nucleophilic addition reactions. This structural combination makes the compound valuable in synthetic pathways requiring selective protection and functionalization .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl 2-(2-cyanoethylamino)acetate

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7-11-6-4-5-10/h11H,4,6-7H2,1-3H3

InChI Key

VLBNGYXJKVBUGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCCC#N

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between tert-Butyl (2-cyanoethyl)glycinate and structurally related glycinate esters:

Compound Name Substituents Stability Reactivity Applications References
This compound tert-butyl, cyanoethyl High stability in plasma/GI homogenate (>50% remaining after 1 h) Nitrile participates in nucleophilic additions Pharmaceutical synthesis, peptide modification
Benzyl (2-cyanoethyl)glycinate Benzyl, cyanoethyl Moderate stability (benzyl esters require harsher deprotection) Enhanced binding affinity due to benzyl group Research applications, enzyme inhibition studies
tert-Butyl glycinate tert-butyl High stability in physiological conditions Mild deprotection under acidic conditions Peptide synthesis (carboxyl protection)
Ethyl (2-cyanoethyl)glycinate Ethyl, cyanoethyl Lower stability (ethyl esters hydrolyze faster) Higher reactivity in aqueous media Chemical synthesis, intermediate for nitrile-based reactions
tert-Butyl (cyclopropylmethyl)glycinate tert-butyl, cyclopropylmethyl Stable in plasma and GI homogenate Cyclopropane ring introduces steric/electronic effects Prodrug development, metabolic studies

Detailed Analysis

This compound vs. Benzyl (2-cyanoethyl)glycinate
  • Structural Differences : The tert-butyl group replaces the benzyl ring, reducing aromaticity but increasing steric bulk.
  • Stability : tert-Butyl esters exhibit superior stability in gastrointestinal (GI) homogenate and plasma compared to benzyl esters, which often require catalytic hydrogenation for deprotection .
  • Reactivity : The benzyl group enhances binding to aromatic targets (e.g., enzymes), whereas the tert-butyl group simplifies deprotection under mild acidic conditions .
This compound vs. tert-Butyl glycinate
  • Functional Groups: The cyanoethyl group adds a reactive nitrile absent in tert-butyl glycinate.
  • Applications: While tert-butyl glycinate is primarily used for carboxyl protection in peptides, the cyanoethyl derivative enables further functionalization (e.g., click chemistry) .
This compound vs. Ethyl (2-cyanoethyl)glycinate
  • Ester Stability : tert-Butyl esters resist hydrolysis better than ethyl esters, making them preferable for prolonged reactions .
  • Synthetic Utility : Ethyl esters are more reactive in nucleophilic environments but less suited for in vivo applications due to faster degradation .
This compound vs. tert-Butyl (cyclopropylmethyl)glycinate
  • Substituent Effects: The cyclopropylmethyl group introduces strain and unique electronic properties, whereas the cyanoethyl group offers nitrile reactivity.
  • Biological Activity: Cyclopropane-containing compounds are explored for metabolic stability, while cyanoethyl derivatives are leveraged for targeted covalent binding .

Research Findings

  • Stability Studies: tert-Butyl esters, including this compound, retain >50% integrity after 1 h in plasma and GI homogenate, critical for oral drug delivery .
  • Synthetic Flexibility: The nitrile in cyanoethyl derivatives facilitates conjugation with thiols or amines, enabling bioconjugation in drug design .
  • Comparative Reactivity: Benzyl (2-cyanoethyl)glycinate shows higher affinity for hydrophobic enzyme pockets, while tert-butyl analogues prioritize stability and ease of deprotection .

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